![molecular formula C12H25N B1489857 Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine CAS No. 1496718-23-0](/img/structure/B1489857.png)

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine

Übersicht

Beschreibung

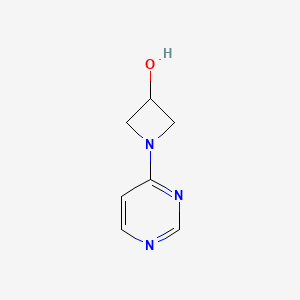

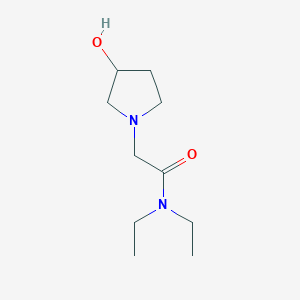

The compound is a type of amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Molecular Structure Analysis

The compound contains a cyclohexyl ring, which is a six-membered ring of carbon atoms. It also has an isopropyl group (propan-2-yl) and an ethyl group attached to the nitrogen atom .Chemical Reactions Analysis

Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. Amines typically have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine serves as a precursor in the synthesis of complex organic compounds. Its applications are diverse, ranging from the cyclization processes to the formation of spirocyclamines and heterocyclic compounds. For instance, cyclization of related ethyl cyclohexyl derivatives in concentrated sulfuric acid affords octahydrophenanthrene derivatives, showcasing its utility in organic synthesis and derivative formation (Wilamowski et al., 1995). Furthermore, it plays a crucial role in the high pressure vs. thermal activation in the conjugate addition of amines, leading to new access to spirocyclamines (Rulev et al., 1998), and in the synthesis of functionalized naphtha[2,3-h]quinoline-7,12-diones (Shvartsberg et al., 1997).

Catalysis and Reaction Mechanisms

The compound also finds applications in catalysis, where its derivatives facilitate diverse chemical reactions. A catalyst-free domino reaction utilizing derivatives of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine has been developed for synthesizing furan derivatives in high yields, demonstrating its utility in green chemistry and sustainable processes (Zhao et al., 2020).

Ligand Design and Metal Complexes

In the realm of inorganic chemistry, derivatives of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine are used in designing ligands for metal complexes. These complexes have been explored for their potential in water purification and as catalysts in organic transformations, highlighting the versatility of this compound in facilitating environmental sustainability and chemical efficiency (Caravan & Orvig, 1997).

Biological Activity and Medicinal Chemistry

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine derivatives exhibit significant biological activities. For example, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate and its amine derivatives have identified compounds with potent cytotoxicity against cancer cell lines, showcasing the potential of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine derivatives in the development of new anticancer agents (Phutdhawong et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-propan-2-ylcyclohexyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h10-13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZDNAVPVFCEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)

![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)

![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)